1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methyltriazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIHNAFDWWCCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356942 | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88958-14-9 | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most common and well-documented method for synthesizing 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid involves the copper-catalyzed cycloaddition of 3-chlorobenzyl azide with methyl propiolate. This reaction forms the triazole ring regioselectively under mild to moderate conditions.
-
- 3-chlorobenzyl azide (aryl azide precursor)
- Methyl propiolate (alkyne with ester functionality)
Catalyst: Copper(I) salts (e.g., CuSO4 with sodium ascorbate as reducing agent) or copper powder.
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature: Elevated temperatures, typically 50–80 °C, to facilitate cyclization.
Mechanism: The copper catalyst activates the terminal alkyne, enabling regioselective 1,4-disubstituted 1,2,3-triazole formation via a Huisgen cycloaddition pathway.
Post-cyclization modification: Hydrolysis of the methyl ester to the corresponding carboxylic acid is achieved by refluxing with aqueous base (e.g., NaOH) followed by acidification.
This method is favored for its high regioselectivity, good yields, and relatively mild conditions.
Industrial Scale Adaptations
For industrial production, the above synthetic route is adapted to continuous flow reactors to improve scalability, reaction control, and safety. Key features include:
Continuous flow reactors: Allow precise temperature and reaction time control, enhancing yield and purity.
Green chemistry principles: Use of less toxic solvents, recyclable copper catalysts, and minimized waste generation.
Purification: Recrystallization and chromatographic techniques are employed to isolate the pure acid product.
Optimization: Reaction parameters such as catalyst loading, solvent choice, and temperature are optimized to maximize throughput and minimize by-products.
Alternative Preparation Methods
Halogenated Triazole Intermediate Route
A patented method involves the preparation of 1-substituted-4,5-dibromo-1H-1,2,3-triazole intermediates, which are then selectively converted to 1-substituted-4-bromo-1H-1,2,3-triazole derivatives via Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures (−78 °C to 0 °C). Subsequent carboxylation with carbon dioxide and acidification yields a mixture of 1-substituted-1H-1,2,3-triazole-4-carboxylic acid and 1-substituted-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.
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- Dissolution of dibromo-triazole in THF or methyl-THF.
- Grignard reagent addition and stirring at low temperature.
- Carbon dioxide bubbling for carboxylation.
- Acidification and extraction.
- Separation and purification of the acid product.
Advantages: This method allows for selective functionalization and potential for structural diversification.
Limitations: Requires careful temperature control and handling of reactive intermediates.
Post-Synthesis Modifications and Purification
Hydrolysis: Methyl esters formed during cycloaddition are hydrolyzed under basic conditions (e.g., reflux with NaOH) to yield the free carboxylic acid.
Recrystallization: The crude acid is purified by recrystallization from solvents such as ethanol or dimethylformamide (DMF) to obtain high-purity crystalline material.
Chromatography: In some cases, chromatographic purification (e.g., silica gel column chromatography) is employed to remove impurities and isomeric by-products.
Summary Table of Preparation Methods
| Method | Key Reactants/Intermediates | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| CuAAC Cycloaddition | 3-chlorobenzyl azide + methyl propiolate | Cu catalyst, DMF, 50–80 °C | High regioselectivity, mild | Requires azide synthesis |
| Industrial Continuous Flow | Same as CuAAC | Flow reactor, optimized parameters | Scalable, efficient, greener | Requires specialized equipment |
| Halogenated Triazole Route | 1-substituted-4,5-dibromo-triazole + Grignard reagent | THF/METHF, −78 °C to 0 °C, CO2 bubbling | Selective functionalization | Complex, sensitive intermediates |
| Hydrolysis and Purification | Methyl ester intermediate | Reflux with NaOH, recrystallization | Converts ester to acid, pure product | Additional step, time-consuming |
Research Findings and Analytical Data
Yields: The CuAAC method typically affords yields in the range of 70–90% for the triazole ester intermediate, with hydrolysis yielding the acid in >90% yield.
Purity: Recrystallization from DMF or ethanol yields crystalline acid with purity >98% as confirmed by NMR and elemental analysis.
Characterization: The compound is characterized by NMR (1H, 13C), IR spectroscopy (carboxylic acid and triazole ring vibrations), and mass spectrometry (m/z consistent with molecular formula).
Crystallography: Single-crystal X-ray diffraction confirms the molecular structure and substitution pattern.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is with a complex structure that includes a triazole ring. The compound's structure can be represented as follows:
- Molecular Structure :
This structural complexity contributes to its varied biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and related triazole derivatives. Research indicates that these compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis.
- Case Study : A study published in Frontiers in Chemistry demonstrated that triazole derivatives showed promising anti-tubercular activity. Specifically, compounds containing the triazole scaffold were synthesized and evaluated for their effectiveness against different strains of M. tuberculosis. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 12.5 μg/mL against M. tuberculosis .
Anticancer Properties
The triazole ring has been recognized for its role in developing anticancer agents. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation.
- Research Findings : A comprehensive review noted that derivatives of the triazole scaffold have shown efficacy in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .
Design of Novel Therapeutics
The unique properties of this compound make it a valuable candidate for drug development. Its ability to interact with specific biological targets allows for the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Derivatives
Key Observations :
- Tautomerism : The 5-formyl derivative undergoes ring-chain tautomerism, forming a cyclic hemiacetal, which is absent in methyl- or ethyl-substituted analogs .
- Positional Isomerism : 2-Chlorophenyl substitution (vs. 3-chlorophenyl) affects biological activity due to steric and electronic differences .
Key Insights :
- Anticancer Activity: The target compound’s 3-chlorophenyl group enhances interactions with hydrophobic enzyme pockets, though activity is lower compared to flavonoid-linked derivatives .
- Antithrombotic Potency : 2-Chlorophenyl substitution improves binding to platelet receptors, as seen in compound 6a–6p .
Physical and Chemical Properties
- Thermal Stability : Methyl and ethyl derivatives (e.g., target compound, CID 24278083) exhibit higher thermal stability (>180°C) compared to formyl-substituted analogs, which decompose near 175°C due to decarboxylation .
- Solubility: Carboxylic acid derivatives show moderate solubility in DMSO and ethanol but poor solubility in non-polar solvents. Ethyl substitution (CID 24278083) increases hydrophobicity, reducing aqueous solubility .
Coordination Chemistry
Triazole-carboxylic acids readily form coordination complexes with transition metals (e.g., Mn²⁺, Co²⁺). For example:
- The target compound’s analog, 1-(1-(hydroxymethyl)-pyrazol-3-yl)-5-methyl-triazole-4-carboxylic acid, forms a Mn(II) complex with a distorted octahedral geometry, highlighting the triazole’s N,O-chelation capability .
- Such complexes are explored for catalytic and materials applications due to their structural diversity and redox activity .
Biological Activity
1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the 1,2,3-triazole family, which has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This compound exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug design.
Structural Overview
The molecular formula of this compound is C10H8ClN3O2. The compound features a triazole ring, which is known for its role in enhancing biological activity through interactions with biological targets.
Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C10H8ClN3O2 |
| SMILES | CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O |
| InChI | InChI=1S/C10H8ClN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |
| InChIKey | KIIHNAFDWWCCQJ-UHFFFAOYSA-N |
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit notable antimicrobial activity. For instance, derivatives of 1-(3-chlorophenyl)-5-methyltriazole have shown effectiveness against various bacterial strains. A study demonstrated that modifications to the triazole ring could enhance antimicrobial potency significantly .
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of triazole derivatives. Specifically, compounds similar to this compound have been shown to inhibit neuroinflammation and oxidative stress in neuronal models. One study reported that certain triazole derivatives could effectively block the NF-κB signaling pathway and reduce reactive oxygen species (ROS), suggesting their potential use in neurodegenerative diseases .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example, studies have shown that triazole derivatives can act as inhibitors of butyrylcholinesterase (BuChE), which is relevant in the context of Alzheimer's disease treatment. The structure-activity relationship (SAR) studies revealed that specific substitutions on the triazole ring enhance enzyme inhibition .
Case Study 1: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of several triazole derivatives against common pathogens. The results indicated that 1-(3-chlorophenyl)-5-methyltriazole exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics against certain bacterial strains .
Case Study 2: Neuroprotective Mechanism
In a model of Alzheimer's disease induced by scopolamine in mice, administration of a related triazole derivative led to improved cognitive function and reduced amyloid plaque formation. This suggests that compounds like 1-(3-chlorophenyl)-5-methyltriazole may possess therapeutic potential for neurodegenerative conditions .
Case Study 3: Enzyme Inhibition Profile
A series of synthesized triazole derivatives were tested for BuChE inhibition. The most potent inhibitor demonstrated an IC50 value significantly lower than standard BuChE inhibitors used in clinical settings. This highlights the potential for developing new therapeutic agents based on the triazole scaffold .
Q & A
Q. What are the optimized synthetic routes for 1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?
A copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method. Starting with phenyl acetylene, sodium azide, and methyl iodide in the presence of CuI generates the triazole core. Subsequent oxidation of the aldehyde intermediate (e.g., using KMnO₄ or CrO₃) yields the carboxylic acid derivative . Alternative routes involve nucleophilic substitution with phenols under basic conditions (K₂CO₃), though yields may vary depending on substituent electronics . Optimization should focus on catalyst loading, solvent polarity, and oxidation efficiency.
Q. How can the purity and structural identity of this compound be validated in a research setting?
Use a combination of analytical techniques:
- HPLC/MS : To confirm molecular weight and purity (≥95% recommended for biological assays).
- NMR (¹H/¹³C) : Key peaks include the triazole proton (δ ~7.5–8.5 ppm) and carboxylic acid proton (δ ~12–13 ppm, if observable).
- X-ray crystallography : For absolute conformation determination, as demonstrated for analogous triazoles (e.g., mean C–C bond length: 0.003 Å; R-factor: 0.063) .
Q. What are the key stability considerations for storage and handling?
The compound is stable under inert atmospheres (N₂/Ar) at –20°C. Avoid prolonged exposure to moisture, strong oxidizers, or high temperatures (>100°C), as decomposition may yield CO₂, NOₓ, or chlorinated byproducts . Use glass-coated vials to prevent adsorption on plastic surfaces.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the triazole core in medicinal chemistry applications?
Density Functional Theory (DFT) calculations can map electron density distributions, identifying nucleophilic (N2/N3) and electrophilic (C4/C5) sites. For example, the 3-chlorophenyl group at N1 enhances electron withdrawal, polarizing the triazole ring and increasing susceptibility to nucleophilic attack at C4 . Molecular docking studies (e.g., AutoDock Vina) can further predict binding affinities to target enzymes (e.g., cyclooxygenase-2) .
Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar triazoles?
- Dose-response assays : Establish EC₅₀/IC₅₀ values under standardized conditions (pH 7.4, 37°C).
- Metabolite profiling : Use LC-MS/MS to identify active vs. inactive metabolites (e.g., ester vs. carboxylic acid forms).
- Off-target screening : Employ kinase/GPCR panels to rule out nonspecific interactions. Discrepancies may arise from differences in cell permeability (logP) or metabolic stability .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Poor crystal growth often stems from conformational flexibility (rotatable bonds in the chlorophenyl group) or solvent inclusion. Strategies:
- Slow evaporation : Use mixed solvents (e.g., DCM/hexane) to modulate solubility.
- Seeding : Introduce microcrystals from analogous structures (e.g., 5-methyl-1-phenyl derivatives).
- Temperature gradients : Crystallize at 4°C after initial nucleation at room temperature .
Q. How does substituent variation at the triazole N1 position affect physicochemical properties?
- Electron-withdrawing groups (e.g., Cl) : Increase acidity of the carboxylic acid (pKa ~2.5–3.0) and enhance hydrogen-bonding capacity.
- Bulky substituents : Reduce solubility in aqueous buffers but improve lipid membrane penetration (logD: 1.8–2.5). Quantitative Structure-Activity Relationship (QSAR) models can correlate substituent Hammett constants (σ) with bioactivity .
Methodological Guidance
Q. What protocols are recommended for assessing in vitro cytotoxicity?
- Cell lines : Use HEK293 or HepG2 for general toxicity; MCF-7 for cancer-specific studies.
- Assay : MTT/WST-1 at 24–72 hr exposure. Include a positive control (e.g., doxorubicin) and vehicle control (DMSO ≤0.1%).
- IC₅₀ calculation : Fit data to a four-parameter logistic model (GraphPad Prism) .
Q. How can regioselectivity in triazole synthesis be confirmed?
- NOE (Nuclear Overhauser Effect) NMR : Detect spatial proximity between the methyl group (C5) and chlorophenyl protons.
- X-ray diffraction : Directly visualize the 1,4-disubstituted triazole regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
